Methyl 2-(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate
Description
Methyl 2-(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate is a heterocyclic compound featuring a fused thieno[2,3-c]isoquinoline core. Its structure includes an ethyl substituent at position 5, an amino group at position 1, and a methyl benzoate carboxamide moiety at position 2. This compound belongs to a broader class of tetrahydrothienoisoquinoline derivatives, which are of interest due to their diverse pharmacological activities, including anticancer and antimicrobial properties .
Properties
IUPAC Name |
methyl 2-[(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-3-15-12-8-4-5-9-13(12)17-18(23)19(29-21(17)25-15)20(26)24-16-11-7-6-10-14(16)22(27)28-2/h6-7,10-11H,3-5,8-9,23H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUXCSCZDXDQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=CC=CC=C4C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate is a complex organic compound with significant potential for biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C22H23N3O3S
- Molecular Weight : 409.5 g/mol
- CAS Number : 938033-59-1
The compound features a thienoisoquinoline backbone, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Biological Activity Overview
Research indicates that compounds related to thienoisoquinolines exhibit a range of biological activities. These include:
- Antimicrobial Activity : Studies have shown that related compounds demonstrate significant antimicrobial effects against various pathogens such as Staphylococcus aureus and Candida albicans .
- Antitumor Activity : Compounds in this class have been evaluated for their antitumor properties against human tumor cell lines. Notably, some derivatives have shown potent inhibition of cancer cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antimicrobial | Thienoisoquinoline derivatives | Effective against S. aureus, C. albicans |
| Antitumor | Analog compounds | Inhibition of human tumor cell lines |
| Local Anesthetic | Structurally related compounds | Significant activity in reflex tests |
Case Studies and Research Findings
-
Antimicrobial Studies :
In a study evaluating the antimicrobial properties of thienoisoquinoline derivatives, it was found that certain compounds exhibited strong activity against Staphylococcus aureus and Candida albicans. The disk diffusion method was employed to assess efficacy, with results showing clear zones of inhibition at low concentrations . -
Antitumor Activity :
Research involving a series of synthesized tetrahydrothienoisoquinolines revealed that several compounds displayed selective cytotoxicity against various cancer cell lines, including KB and HepG2/A2 cells. The structure-activity relationship (SAR) indicated that modifications to the side chains significantly influenced biological activity . -
Mechanistic Insights :
Investigations into the mechanisms of action suggest that these compounds may interact with DNA or inhibit specific enzymes involved in tumor progression. For instance, some derivatives were shown to inhibit topoisomerase II more effectively than established chemotherapeutic agents like etoposide .
Scientific Research Applications
Synthesis of Methyl 2-(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The initial precursor, 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline, is synthesized through a series of reactions involving thieno[2,3-c]isoquinoline derivatives. The carboxamide functionality is introduced via standard amide coupling techniques with methyl benzoate derivatives.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that derivatives of thieno[2,3-c]isoquinoline can inhibit the proliferation of cancer cells such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the thieno[2,3-c]isoquinoline core can significantly affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| Ethyl group at position 5 | Enhances potency against certain cancer cell lines |
| Carboxamide group | Increases solubility and bioavailability |
Potential Applications in Drug Development
Given its promising biological activities, this compound is being explored for:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Targeted Therapy : Modifications to enhance selectivity towards specific cancer types.
Case Studies and Research Findings
Several studies have documented the effectiveness of thieno[2,3-c]isoquinoline derivatives in preclinical models:
- Study on Anticancer Efficacy : A study published in the International Journal of Molecular Sciences demonstrated that specific derivatives showed remarkable selectivity against colon and breast cancer cell lines .
- Molecular Docking Studies : Research involving molecular docking has provided insights into how these compounds interact with target proteins involved in tumorigenesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between Methyl 2-(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate and its analogs:
Structural and Functional Insights
- The methyl benzoate carboxamide at position 2 may confer metabolic stability relative to ester or carboxylic acid derivatives (e.g., ethyl carboxylate in or carboxylic acid in ), as esters are prone to hydrolysis in vivo.
- Synthesis Pathways: Analogs with morpholinyl or pyrrolyl groups (e.g., ) are synthesized via cyclocondensation of amino precursors with reagents like 2,5-dimethoxytetrahydrofuran under acidic conditions. Piperidinyl derivatives (e.g., ) employ carbohydrazide intermediates reacted with aldehydes, suggesting versatility in introducing diverse substituents.
Biological Activity :
- Compounds with piperidinyl or morpholinyl substituents exhibit antimicrobial activity, possibly due to interactions with bacterial enzymes or membranes .
- Derivatives with phenyl or isopropyl groups (e.g., ) show anticancer and antioxidant effects, likely mediated by reactive oxygen species (ROS) modulation or kinase inhibition .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 5-ethyl group increases logP compared to morpholinyl analogs, as evidenced by LC-MS data for related compounds (e.g., tR = 4.9 min for morpholinyl derivatives vs. higher tR inferred for ethyl-substituted analogs) .
- Solubility : The methyl benzoate moiety may reduce aqueous solubility relative to carboxylic acid derivatives, necessitating formulation optimization for bioavailability.
- Metabolic Stability : The carboxamide linkage is less susceptible to esterase-mediated hydrolysis than ethyl or methyl esters, as seen in pesticidal benzoate esters (e.g., diclofop-methyl in ).
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl 2-(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, including cyclization of thiophene-isoquinoline precursors followed by amidation and esterification. Optimization strategies include:
- Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) .
- Purification : Use of preparative HPLC or recrystallization with deuterated solvents for isotopic labeling studies (e.g., benzene-d5 derivatives) .
- Key Challenges : Avoiding side reactions during cyclization; maintaining stereochemical integrity.
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Stability Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-MS monitoring for degradation products .
- Kinetic Analysis : Apply the Arrhenius equation to predict shelf-life under standard storage conditions.
- Data Interpretation : Compare degradation profiles to identify labile functional groups (e.g., ester or amide bonds).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition Screens : Target kinases or proteases structurally related to the compound’s isoquinoline moiety.
- Cell Viability Assays : Use MTT or resazurin-based protocols to assess cytotoxicity in cancer/primary cell lines .
Advanced Research Questions
Q. How can contradictions in bioactivity data across different experimental models (e.g., cell vs. tissue) be resolved?
- Methodological Answer :
- Mechanistic Deconvolution : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .
- Dose-Response Refinement : Use Hill slope analysis to compare potency thresholds between models .
Q. What environmental fate studies are critical for assessing ecological risks of this compound?
- Methodological Answer :
- Phase I : Determine logP (octanol-water partition coefficient) and hydrolysis rates to predict persistence .
- Phase II : Microcosm experiments to track biodegradation pathways (e.g., LC-QTOF for metabolite identification) .
Q. How can computational modeling improve structure-activity relationship (SAR) predictions for derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Map binding affinities to target proteins (e.g., homology modeling for kinase domains).
- QSAR Modeling : Train algorithms on datasets of related thieno-isoquinoline derivatives to predict ADMET properties .
Q. What strategies address low solubility in aqueous buffers during in vivo pharmacokinetic studies?
- Methodological Answer :
- Formulation Optimization : Test co-solvents (e.g., PEG-400) or cyclodextrin-based complexation.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
Key Considerations for Experimental Design
- Theoretical Alignment : Link synthetic and bioactivity studies to frameworks like heterocyclic reactivity theory or kinase signaling pathways .
- Contradiction Management : Use tiered validation (e.g., orthogonal assays) to reconcile conflicting data .
- Environmental Impact : Prioritize studies on abiotic/biotic transformations to comply with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
